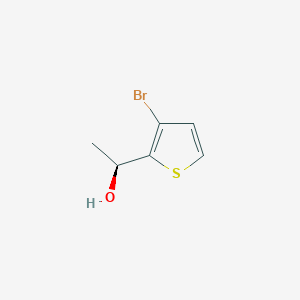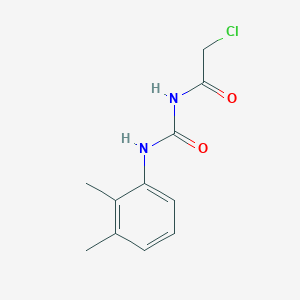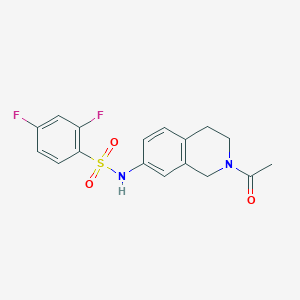
(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound features a bromine atom attached to the thiophene ring and a hydroxyl group attached to an ethan-1-ol moiety. Thiophenes are known for their aromatic properties and are widely studied in organic chemistry due to their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol typically involves the bromination of a thiophene derivative followed by the introduction of the ethan-1-ol moiety. One common method is:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Addition of Ethan-1-ol Moiety: The 3-bromothiophene is then subjected to a Grignard reaction with an appropriate Grignard reagent, followed by hydrolysis to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative without the bromine substituent.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the thiophene derivative without the bromine substituent.
Substitution: The major products depend on the nucleophile used, resulting in various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. This compound may serve as a starting point for the synthesis of bioactive compounds.
Medicine
Thiophene derivatives are explored for their therapeutic potential. Compounds similar to this compound are investigated for their pharmacological properties and potential as drug candidates.
Industry
In the industrial sector, thiophene derivatives are used in the production of conductive polymers, dyes, and other materials. This compound can be a precursor for such applications.
Mechanism of Action
The mechanism of action of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the bromine atom and the hydroxyl group. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-chlorothiophen-2-yl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(3-methylthiophen-2-yl)ethan-1-ol: Similar structure with a methyl group instead of bromine.
(1S)-1-(3-iodothiophen-2-yl)ethan-1-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger halogen compared to chlorine and fluorine, affecting the compound’s steric and electronic characteristics.
Properties
IUPAC Name |
(1S)-1-(3-bromothiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQVYCULRKDZLB-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CS1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CS1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2585843.png)
![4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2585844.png)
![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585850.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2585853.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)
![2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)
![N-(3,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2585861.png)

![1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2585863.png)
![4-[2-[(E)-But-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2585864.png)
